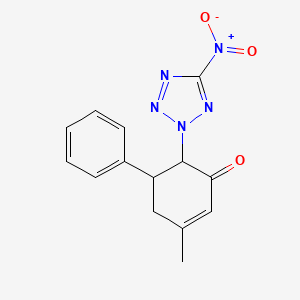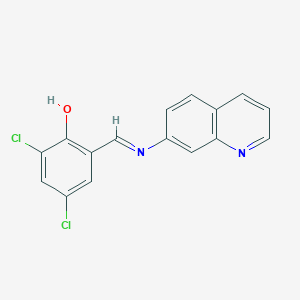
2,4-Dichloro-6-(quinolin-7-yliminomethyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dichloro-6-(quinolin-7-yliminomethyl)phenol is a chemical compound known for its unique structure and properties It is characterized by the presence of two chlorine atoms, a quinoline moiety, and a phenol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-(quinolin-7-yliminomethyl)phenol typically involves the condensation of 2,4-dichloro-6-formylphenol with 7-aminoquinoline. The reaction is carried out in the presence of a suitable solvent, such as methanol or acetone, under reflux conditions. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent usage, and purification methods to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
2,4-Dichloro-6-(quinolin-7-yliminomethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The imine group can be reduced to form amine derivatives.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like ammonia (NH₃) or thiourea (NH₂CSNH₂) can be employed under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
科学的研究の応用
2,4-Dichloro-6-(quinolin-7-yliminomethyl)phenol has several applications in scientific research:
Biology: Investigated for its potential antimicrobial and anticancer activities due to its unique structure.
Medicine: Explored as a potential therapeutic agent in drug development.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
作用機序
The mechanism of action of 2,4-Dichloro-6-(quinolin-7-yliminomethyl)phenol involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2,4-Dichloro-6-(quinolin-8-yliminomethyl)phenol
- 2,4-Dichloro-6-(3,5-dichlorophenylimino)methyl)phenol
Uniqueness
2,4-Dichloro-6-(quinolin-7-yliminomethyl)phenol is unique due to its specific substitution pattern and the presence of the quinoline moiety at the 7-position. This structural feature imparts distinct electronic and steric properties, making it valuable for specific applications in coordination chemistry and potential therapeutic uses.
特性
IUPAC Name |
2,4-dichloro-6-(quinolin-7-yliminomethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2O/c17-12-6-11(16(21)14(18)7-12)9-20-13-4-3-10-2-1-5-19-15(10)8-13/h1-9,21H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPTRKIUBBHQFCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)N=CC3=C(C(=CC(=C3)Cl)Cl)O)N=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(2-{4-[3-(methylthio)propyl]-1-piperazinyl}ethoxy)ethanol](/img/structure/B4977225.png)
![(1,3-benzodioxol-5-ylmethyl)[3-(benzyloxy)-4-methoxybenzyl]amine oxalate](/img/structure/B4977232.png)
![ETHYL 3-[(4-FLUOROPHENYL)METHYL]-1,7-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE](/img/structure/B4977240.png)
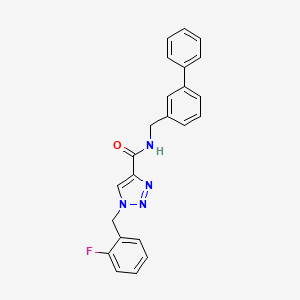
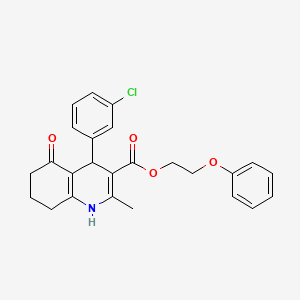
![(5Z)-1-(4-Methoxyphenyl)-5-{[3-(2-phenoxyethoxy)phenyl]methylidene}-1,3-diazinane-2,4,6-trione](/img/structure/B4977264.png)
![N-ethyl-5-{[(4-methoxy-1-naphthyl)oxy]methyl}-N-[2-(1H-pyrazol-1-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B4977275.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(5-methylpyrazine-2-carbonyl)piperidin-4-yl]propanamide](/img/structure/B4977277.png)
![5-[(4-methyl-1-piperazinyl)carbonyl]-1-[3-(trifluoromethyl)benzyl]-2-piperidinone](/img/structure/B4977281.png)
![(5Z)-5-[(5-bromofuran-2-yl)methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4977292.png)
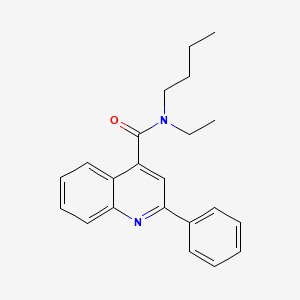
![2-(2-chlorophenyl)-N-[[1-[2-(4-chlorophenyl)ethyl]piperidin-4-yl]methyl]-N-methylacetamide](/img/structure/B4977304.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(3-methylbutyl)ethanediamide](/img/structure/B4977310.png)
